2-Cyclopropoxy-5-formylbenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-5-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-formylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.
Attachment to Benzene Ring: The cyclopropyl halide is then reacted with a benzene derivative under conditions that facilitate the formation of the cyclopropoxybenzene intermediate.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the formylated intermediate with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-formylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-Cyclopropoxy-5-carboxybenzenesulfonamide.
Reduction: 2-Cyclopropoxy-5-hydroxymethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-5-formylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-formylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-3-formylbenzenesulfonamide
- 2-Cyclopropoxy-6-formylbenzenesulfonamide
- 5-Cyclopropoxy-2-formylbenzenesulfonamide
Uniqueness
2-Cyclopropoxy-5-formylbenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The cyclopropoxy group provides steric hindrance, while the formyl and sulfonamide groups offer sites for chemical modifications and interactions.
Properties
Molecular Formula |
C10H11NO4S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-formylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO4S/c11-16(13,14)10-5-7(6-12)1-4-9(10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,13,14) |
InChI Key |
RODOVNZZIFGHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C=O)S(=O)(=O)N |
Origin of Product |
United States |
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